3-[((E)-But-2-enyl)oxymethyl]-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine
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Overview
Description
3-[((E)-But-2-enyl)oxymethyl]-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine is a complex organic compound with a unique structure that includes an iodinated pyridine ring, a methoxy group, and a trimethylsilanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[((E)-But-2-enyl)oxymethyl]-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Key steps include:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Methoxylation: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide (CH3I) in the presence of a base.
Trimethylsilylation: The trimethylsilanyl group is typically introduced using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
But-2-enylation: The but-2-enyl group can be attached through a coupling reaction, such as the Heck reaction, using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[((E)-But-2-enyl)oxymethyl]-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and but-2-enyl groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Heck, and Sonogashira couplings, facilitated by the presence of the iodine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could result in the formation of a carboxylic acid derivative.
Scientific Research Applications
3-[((E)-But-2-enyl)oxymethyl]-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel pharmaceuticals.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 3-[((E)-But-2-enyl)oxymethyl]-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the trimethylsilanyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[((E)-But-2-enyl)oxymethyl]-4-bromo-2-methoxy-6-trimethylsilanyl-pyridine
- 3-[((E)-But-2-enyl)oxymethyl]-4-chloro-2-methoxy-6-trimethylsilanyl-pyridine
- 3-[((E)-But-2-enyl)oxymethyl]-4-fluoro-2-methoxy-6-trimethylsilanyl-pyridine
Uniqueness
Compared to its analogs, the iodine-containing compound may exhibit unique reactivity and biological activity due to the larger atomic radius and higher polarizability of iodine. This can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
[5-[[(E)-but-2-enoxy]methyl]-4-iodo-6-methoxypyridin-2-yl]-trimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22INO2Si/c1-6-7-8-18-10-11-12(15)9-13(19(3,4)5)16-14(11)17-2/h6-7,9H,8,10H2,1-5H3/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFMAGFTSHWDSQ-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCOCC1=C(N=C(C=C1I)[Si](C)(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/COCC1=C(N=C(C=C1I)[Si](C)(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22INO2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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